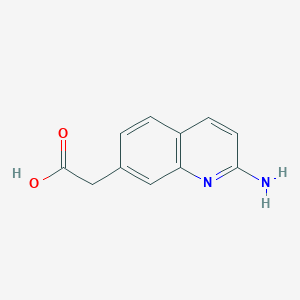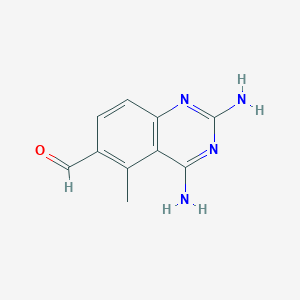
2,4-Diamino-5-methylquinazoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-5-methylquinazoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes two amino groups at positions 2 and 4, a methyl group at position 5, and an aldehyde group at position 6 on the quinazoline ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-methylquinazoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-diamino-5-methylbenzoic acid, the compound can be synthesized through a series of reactions involving nitration, reduction, and formylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and cost-effective reagents to ensure the scalability and economic feasibility of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-5-methylquinazoline-6-carbaldehyde undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2,4-Diamino-5-methylquinazoline-6-carboxylic acid
Reduction: 2,4-Diamino-5-methylquinazoline-6-methanol
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,4-Diamino-5-methylquinazoline-6-carbaldehyde involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), which plays a crucial role in the Wnt/β-catenin signaling pathway. By inhibiting Lef1, the compound suppresses the expression of target genes such as AXIN2, MYC, and LGR5, leading to the suppression of cancer cell growth through the apoptotic pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline-2,4,6-triamine: Another quinazoline derivative with three amino groups, known for its cytotoxic activity against cancer cells.
2,6-Diaminoquinazolin-4(3H)-one: A quinazolinone derivative with two amino groups, also studied for its anticancer properties.
2,4-Diaminoquinazoline: A simpler analog without the methyl and aldehyde groups, used as an inhibitor of dihydrofolate reductase.
Uniqueness
2,4-Diamino-5-methylquinazoline-6-carbaldehyde stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to inhibit the Wnt/β-catenin signaling pathway makes it a promising candidate for targeted cancer therapy .
Propriétés
Numéro CAS |
93676-21-2 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2,4-diamino-5-methylquinazoline-6-carbaldehyde |
InChI |
InChI=1S/C10H10N4O/c1-5-6(4-15)2-3-7-8(5)9(11)14-10(12)13-7/h2-4H,1H3,(H4,11,12,13,14) |
Clé InChI |
OOLFRSSXCBPUOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


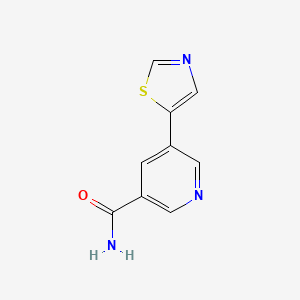

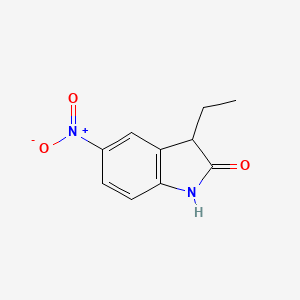
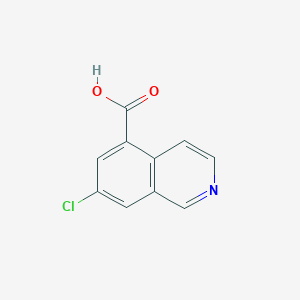
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

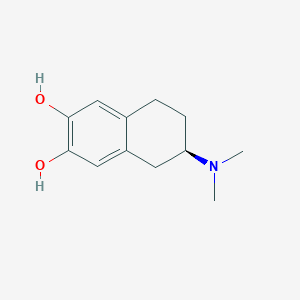

![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)


